N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide
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Overview
Description
“N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide” is a chemical compound with the CAS Number: 2470435-38-0 . It has a molecular weight of 261.32 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3,4-dihydroxyphenethyl)hept-6-ynamide . The InChI code for this compound is 1S/C15H19NO3/c1-2-3-4-5-6-15(19)16-10-9-12-7-8-13(17)14(18)11-12/h1,7-8,11,17-18H,3-6,9-10H2,(H,16,19) .Scientific Research Applications
Biochemical Applications
In biochemical research, derivatives of compounds with similar structural motifs to N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide have been explored for their potential in drug metabolism and disease treatment. For example, the study on LY451395 by Zmijewski et al. (2006) demonstrated the use of microbial-based systems to produce mammalian metabolites for drugs, highlighting the importance of such compounds in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).
Material Science
In the field of materials science, compounds with similar structural backbones have been utilized in the development of electron transport layers for polymer solar cells. The study by Hu et al. (2015) on a novel alcohol-soluble n-type conjugated polyelectrolyte demonstrates the potential of these compounds in enhancing the efficiency of polymer solar cells, indicating the versatility of such chemical structures in electronic applications (Hu et al., 2015).
Pharmacology
Pharmacologically, structural analogs of N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide have been investigated for their therapeutic potential. For instance, research into HEPT derivatives by Baba et al. (1989) explored the potent and selective inhibition of HIV-1, showcasing the application of these compounds in antiviral therapies (Baba et al., 1989).
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-4-5-6-15(19)16-10-9-12-7-8-13(17)14(18)11-12/h1,7-8,11,17-18H,3-6,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEIAKGIMIZSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide |
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